2-Bromo-1-(4-ethoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(4-ethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H11BrO2 . It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha carbon of the ethanone group, and an ethoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(4-ethoxyphenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular function . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmitter breakdown . This inhibition results from the covalent binding of the compound to the enzyme’s active site, preventing substrate access. Additionally, this compound can alter gene expression by interacting with DNA-binding proteins, thereby influencing transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions but can undergo degradation over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can result from the accumulation of reactive intermediates formed during the compound’s metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of interacting with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . This compound can be transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone typically involves the bromination of 4-ethoxyacetophenone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1-(4-ethoxyphenyl)ethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products:
Substitution: 4-Ethoxyphenylamine, 4-Ethoxyphenylthiol.
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 2-Bromo-1-(4-ethoxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(4-ethoxyphenyl)ethanone is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents . In the field of agrochemicals, it is used in the preparation of herbicides and insecticides . Additionally, this compound is employed in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)ethanone primarily involves its role as an electrophile in organic reactions. The bromine atom attached to the alpha carbon makes the carbonyl carbon more susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of an ethoxy group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness: 2-Bromo-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can also affect the compound’s electronic properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-1-(4-ethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMIEHFULCHDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366571 | |
Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-63-6 | |
Record name | 2-Bromo-1-(4-ethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51012-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-(4-ethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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